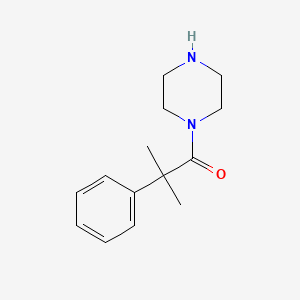
2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C12H18N2O It is known for its unique structure, which includes a piperazine ring, a phenyl group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one typically involves the reaction of piperazine with a suitable ketone precursor. One common method involves the reaction of 4-formyl-piperazine-1-carboxamido-substituted tert-butyl ester with ethanol and water in the presence of concentrated hydrochloric acid. This reaction is carried out at room temperature and results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-(piperazin-1-yl)propan-1-one
- 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one is unique due to its specific combination of a piperazine ring, a phenyl group, and a ketone functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Activité Biologique
2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one, also known as a piperazine derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This compound is characterized by a unique structure that combines a piperazine ring with a ketone moiety, which may influence its biological activity. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H20N2O
- Molecular Weight : 232.32 g/mol
- CAS Number : 926208-42-6
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its interaction with neurotransmitter systems and potential therapeutic effects.
Research indicates that compounds with piperazine structures often exhibit activity at serotonin receptors, particularly the 5-HT1A receptor. The structural similarity to known serotonin modulators suggests that this compound may interact with these receptors, influencing mood and anxiety pathways.
Affinity Studies
In a study evaluating related compounds, it was found that modifications to the piperazine moiety significantly affect binding affinity to serotonin receptors. For instance, derivatives with specific substitutions demonstrated varying affinities ranging from micromolar to nanomolar levels . Although direct affinity data for this compound is limited, its structural characteristics suggest potential for similar interactions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of piperazine derivatives. In one investigation, related compounds were tested against various bacterial strains, showing moderate antibacterial activity. For example, derivatives exhibited inhibition against N. meningitidis and H. influenzae, suggesting that structural modifications could enhance efficacy against pathogens .
Antichlamydial Activity
Another study focused on the antichlamydial activity of piperazine-based compounds. The results indicated that certain structural features are essential for selectivity against Chlamydia species. While specific data on this compound was not highlighted, it underscores the importance of piperazine derivatives in developing targeted therapies .
Data Table: Biological Activities of Related Piperazine Derivatives
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-methyl-2-phenyl-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-14(2,12-6-4-3-5-7-12)13(17)16-10-8-15-9-11-16/h3-7,15H,8-11H2,1-2H3 |
Clé InChI |
NKYLFVFLKHAQMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(=O)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















